2-Chloro-6-(1-methylpyrazol-4-YL)oxy-pyrimidine-4-carboxylic acid
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Overview
Description
2-Chloro-6-(1-methylpyrazol-4-YL)oxy-pyrimidine-4-carboxylic acid is a chemical compound known for its unique structure and properties It is a pyrimidine derivative with a chloro substituent at the 2-position and a 1-methylpyrazol-4-yl group attached via an oxygen atom at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(1-methylpyrazol-4-YL)oxy-pyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Chloro Group: The chloro substituent at the 2-position can be introduced via a halogenation reaction using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the 1-Methylpyrazol-4-yl Group: The 1-methylpyrazol-4-yl group can be attached through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with 1-methylpyrazole in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(1-methylpyrazol-4-YL)oxy-pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines or alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate (K3PO4).
Major Products Formed
Substitution Products: Amines, thiols, and ethers.
Oxidation Products: N-oxides.
Reduction Products: Amines and alcohols.
Coupling Products: Biaryl compounds.
Scientific Research Applications
2-Chloro-6-(1-methylpyrazol-4-YL)oxy-pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(1-methylpyrazol-4-YL)oxy-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes by binding to their active sites or allosteric sites. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to changes in enzyme activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid: Similar pyrimidine core with a chloro and methylthio substituent.
2-Chloro-6-(1-methylpyrrolidin-3-yl)oxy-pyrimidine-4-carboxylic acid: Similar structure with a different heterocyclic substituent.
Uniqueness
2-Chloro-6-(1-methylpyrazol-4-YL)oxy-pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of the 1-methylpyrazol-4-yl group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H7ClN4O3 |
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Molecular Weight |
254.63 g/mol |
IUPAC Name |
2-chloro-6-(1-methylpyrazol-4-yl)oxypyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H7ClN4O3/c1-14-4-5(3-11-14)17-7-2-6(8(15)16)12-9(10)13-7/h2-4H,1H3,(H,15,16) |
InChI Key |
YYBPUPXQQDAXFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)OC2=NC(=NC(=C2)C(=O)O)Cl |
Origin of Product |
United States |
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